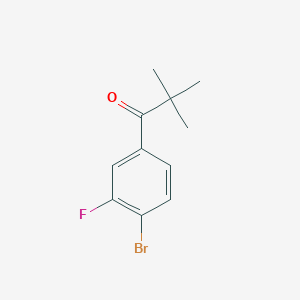

1-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropan-1-one

Description

1-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropan-1-one is a substituted aromatic ketone featuring a 4-bromo-3-fluorophenyl group attached to a 2,2-dimethylpropan-1-one scaffold. The bromine and fluorine substituents on the aromatic ring contribute to its electronic and steric properties, making it a candidate for applications in medicinal chemistry, agrochemicals, or materials science. The bulky 2,2-dimethyl group on the propanone moiety may influence reactivity by sterically hindering nucleophilic attacks or modulating solubility .

Properties

IUPAC Name |

1-(4-bromo-3-fluorophenyl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFO/c1-11(2,3)10(14)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKWOOMIVJWJTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642472 | |

| Record name | 1-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-27-3 | |

| Record name | 1-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromo-3-fluorobenzaldehyde and isobutyryl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst.

Procedure: The 4-bromo-3-fluorobenzaldehyde is reacted with isobutyryl chloride in an anhydrous solvent like dichloromethane. The mixture is stirred at room temperature for several hours.

Isolation: The product is then isolated by filtration and purified using recrystallization or chromatography techniques.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Substitution: The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions. For example, treatment with nucleophiles like amines or thiols can replace the halogen atoms with corresponding functional groups.

Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and substituted aromatic compounds.

Scientific Research Applications

1-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of arylpropan-1-ones. Below is a systematic comparison with structurally analogous derivatives:

Key Observations

Fluorine’s high electronegativity may also influence hydrogen-bonding interactions . Steric Factors: Ortho-substituted derivatives (e.g., 2-bromophenyl) exhibit increased steric hindrance around the ketone, reducing reactivity in nucleophilic additions compared to para-substituted analogs .

Synthetic Efficiency :

- Yields for para-substituted derivatives (e.g., 4-Cl, 4-Br) often exceed 80% under optimized conditions , while bulky substituents (e.g., trifluoromethyl in 3.42) reduce yields to ~39% due to steric challenges .

Physical Properties :

- Molecular Weight : Brominated derivatives (e.g., 3ia, MW 241.11) are heavier than chlorinated analogs (196.67 g/mol), affecting crystallization and solubility .

- Crystallography : Structural analysis of related compounds (e.g., 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one) relies on SHELX programs for refinement, suggesting similar methodologies apply to the target compound .

Reactivity Trends: α,β-unsaturated ketones (e.g., enones) exhibit distinct reactivity (e.g., cycloadditions) compared to saturated ketones like the target compound . Trifluoromethyl groups (e.g., in 3.42) enhance thermal stability and lipophilicity, which may be advantageous in pharmaceutical applications .

Biological Activity

1-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropan-1-one, an aromatic ketone, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by a phenyl ring substituted with bromine and fluorine atoms, along with a dimethylpropanone moiety. The synthesis typically involves the reaction of 4-bromo-3-fluorobenzaldehyde with isobutyryl chloride in the presence of a base like pyridine.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators.

The biological effects of this compound are primarily attributed to its electrophilic nature, allowing it to interact with nucleophilic sites on proteins and nucleic acids within cells. This interaction can lead to the inhibition of specific enzymes involved in critical cellular processes.

Case Studies

- Antimicrobial Efficacy Against Staphylococcus aureus : A study reported an IC50 value of approximately 15 µM for this compound against Staphylococcus aureus, indicating potent antibacterial activity. This effect was attributed to its ability to disrupt cell membrane integrity .

- Cytotoxicity in Cancer Cell Lines : In a comparative study involving various cancer cell lines, this compound showed an EC50 value of 12 µM against MCF-7 breast cancer cells. The compound was found to induce G0/G1 phase arrest in the cell cycle, leading to reduced proliferation .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to structurally similar compounds:

| Compound Name | Structure Characteristics | Antimicrobial Activity (IC50) | Anticancer Activity (EC50) |

|---|---|---|---|

| 1-(4-Bromo-3-fluorophenyl)ethanone | Lacks dimethylpropanone group | 25 µM | 20 µM |

| 1-(4-Chloro-3-fluorophenyl)-2,2-dimethylpropan-1-one | Contains chlorine instead of bromine | 30 µM | 18 µM |

| 1-(4-Bromo-3-nitrophenyl)-2,2-dimethylpropan-1-one | Contains a nitro group | 22 µM | 15 µM |

This table illustrates that while structural modifications can influence biological activity, the presence of both bromine and fluorine in the target compound appears to enhance its efficacy compared to others.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.